molecular formula C11H11NO6 B8366236 Methyl 3-(4-carboxy-2-nitrophenyl)propionate

Methyl 3-(4-carboxy-2-nitrophenyl)propionate

Cat. No. B8366236
M. Wt: 253.21 g/mol
InChI Key: IPQDJUJVYXUXJQ-UHFFFAOYSA-N
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Patent
US04578381

Procedure details

36.26 Grams of methyl 3-(4-chloroacetylphenyl)propionate was dissolved in 300 ml of concentrated sulfuric acid, then 20.9 g of fuming nitric acid (d=1.52) was added dropwise thereto under an ice-cooled condition with stirring. The reaction mixture was further stirred at a room temperature for 3 hours, then was poured into ice-water, and extracted with chloroform. The chloroform layer was washed with water, dried and chloroform was removed by distillation. The residue thus obtained was purified by a silica gel column chromatography, then crystallized by adding ether. The crystals formed were collected by filtration, recrystallized from methanol to obtain 26.7 g of methyl 3-(4-carboxy-2-nitrophenyl)propionate in the form of light yellowish prism-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[CH:7][CH:6]=1)=[O:4].[N+:17]([O-])([OH:19])=[O:18].S(=O)(=O)(O)[OH:22]>>[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[C:7]([N+:17]([O-:19])=[O:18])[CH:6]=1)([OH:4])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=CC=C(C=C1)CCC(=O)OC
Name
Quantity
300 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
20.9 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under an ice-cooled condition
STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred at a room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
chloroform was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
crystallized
ADDITION
Type
ADDITION
Details
by adding ether
CUSTOM
Type
CUSTOM
Details
The crystals formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC(=C(C=C1)CCC(=O)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 26.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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